molecular formula C17H20N6S B6441842 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile CAS No. 2548987-44-4

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile

Cat. No.: B6441842
CAS No.: 2548987-44-4
M. Wt: 340.4 g/mol
InChI Key: YPALOIYICAJAHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a chemical probe of significant interest in medicinal chemistry and oncology research, designed around a core pyrimidine-piperazine scaffold. This specific molecular architecture is frequently employed in the development of targeted protein kinase inhibitors . The structural motif of a piperazine linker connecting aromatic heterocycles is a hallmark of numerous FDA-approved therapeutic agents, particularly in oncology, where it serves to optimize physicochemical properties and precisely orient pharmacophoric groups for effective target engagement . The compound's potential mechanism of action is likely rooted in its ability to act as a type II kinase inhibitor, competing with ATP for binding at the catalytic site. The central piperazine ring is critical for positioning the molecule within the solvent-exposed region of the kinase domain, while the 2-(methylsulfanyl)pyrimidine moiety is a known hinge-binding motif that facilitates key interactions with the kinase backbone . Its primary research value lies in the investigation of cyclin-dependent kinase (CDK) pathways, specifically as a tool compound for studying CDK4 and CDK6 inhibition. These kinases, when complexed with D-type cyclins, play a pivotal role in controlling the G1 to S phase transition of the cell cycle, and their dysregulation is a common feature in many cancers . Consequently, this molecule is a valuable asset for probing cell cycle dynamics, studying mechanisms of chemoresistance, and evaluating combination therapies in preclinical models of cancers characterized by CDK4/6 overactivity, such as certain breast cancers and leukemias .

Properties

IUPAC Name

6-[4-(6-ethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6S/c1-3-13-11-16(21-17(20-13)24-2)23-9-7-22(8-10-23)15-6-4-5-14(12-18)19-15/h4-6,11H,3,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPALOIYICAJAHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=CC=CC(=N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism by which 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing cellular pathways and processes. Its piperazine and pyrimidine moieties suggest potential binding to targets involved in cellular signaling or metabolism. The exact molecular targets and pathways would require detailed studies to elucidate.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Pyridine vs. Pyrimidine Derivatives :
    • The target compound combines pyridine (6-membered ring with one nitrogen) and pyrimidine (6-membered ring with two nitrogens). In contrast, compounds like 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile () feature a pyridine core but lack the pyrimidine moiety, instead incorporating phenyl and thiophene groups .
    • 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () retains the pyrimidine ring but replaces the pyridine-carbonitrile group with an amine substituent, simplifying the structure .

Substituent Profiles

  • Ethyl vs. Methyl Groups: The 6-ethyl group in the target compound may confer greater steric bulk compared to the 6-methyl group in 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (), which uses a methanesulfonyl-piperazine moiety .

Piperazine Linker Modifications

  • The piperazine linker in the target compound is unsubstituted, whereas 2-{4-[6-(quinolin-8-yloxy)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile () introduces a quinoline-8-yloxy group, increasing aromaticity and molecular weight (409.45 g/mol vs. the target’s estimated ~421 g/mol) .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound C₁₈H₂₁N₇S ~391.5 (estimated) 6-Ethyl, 2-SCH₃, pyridine-2-carbonitrile High lipophilicity (logP ~3.5 estimated)
2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile C₂₁H₂₁N₅S 391.5 Phenyl, thiophene, pyridine-3-carbonitrile Crystallographically characterized
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-...carbonitrile C₂₂H₂₇N₇O₂ 421.5 Morpholine, pyrano[4,3-b]pyridine N/A (no reported data)
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-... C₂₃H₂₈N₆O₂S₂ 494.19 Methanesulfonyl, benzoimidazole Higher molecular weight, polar groups

Biological Activity

The compound 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyridine ring, a piperazine moiety, and a pyrimidine derivative. Its molecular formula is C17H22N8SC_{17}H_{22}N_8S, with a molecular weight of 370.5 g/mol. The structural configuration is significant for its interaction with biological targets.

PropertyValue
Molecular FormulaC17H22N8S
Molecular Weight370.5 g/mol
IUPAC NameThis compound
InChI KeyYWDSPGIEPRENCK-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It has shown potential as an inhibitor of:

  • Dihydrofolate Reductase (DHFR) : This enzyme is crucial in the folate synthesis pathway, which is vital for DNA synthesis and repair. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
  • Tyrosine Kinases : These enzymes are involved in the signaling pathways that regulate cell growth and differentiation. The compound's structural features may allow it to selectively inhibit specific tyrosine kinases associated with tumor growth .
  • Other Enzymatic Targets : The compound may also interact with other enzymes involved in metabolic pathways, potentially leading to diverse pharmacological effects.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several biological activities:

Antitumor Activity : Preliminary studies suggest that it possesses significant antitumor properties, particularly against melanoma and urothelial cancers. Its efficacy has been demonstrated in vitro, with IC50 values indicating potent inhibition of cancer cell proliferation .

Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against certain bacterial strains. This activity can be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Neuroprotective Effects : Some studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies

  • In Vitro Studies : A study evaluated the antitumor effects of the compound on various cancer cell lines, reporting significant growth inhibition at nanomolar concentrations. The results indicated that the compound could induce apoptosis in cancer cells through caspase activation pathways .
  • Animal Models : In vivo studies using murine models have demonstrated that administration of the compound led to reduced tumor size and improved survival rates compared to control groups. These findings support its potential as a therapeutic agent in oncology .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound could downregulate key signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a potential therapeutic agent in various studies:

  • Antiviral and Anticancer Activity: Research indicates that derivatives of pyrimidine compounds exhibit significant antiviral and anticancer properties. For instance, studies have demonstrated that modifications in the pyrimidine structure can enhance the inhibitory activity against key enzymes involved in cancer progression and viral replication .
  • Enzyme Inhibition: The compound acts as an inhibitor for enzymes such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS). These enzymes are critical in nucleotide synthesis, making them valuable targets for anticancer drugs. The presence of the ethyl group in the structure has been linked to increased potency against these enzymes .

Biological Research

The compound serves as a biochemical probe in various assays:

  • Protein Interaction Studies: Its ability to bind specific proteins allows researchers to study enzyme activities and protein interactions, providing insights into cellular mechanisms .
  • Signal Transduction Pathways: The compound influences multiple signaling pathways related to cell growth and apoptosis, which are crucial for understanding cancer biology and developing targeted therapies.

Industrial Applications

In addition to its research applications, this compound is utilized in the production of specialty chemicals:

  • Pharmaceutical Manufacturing: Its unique structure makes it a valuable building block for synthesizing more complex pharmaceuticals. The synthesis often involves using solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C), indicating its importance in industrial chemistry processes .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis of various pyrimidine derivatives, including 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile. The results showed that these compounds exhibited nanomolar GI50 values against several tumor cell lines, indicating their potential as effective anticancer agents .

Case Study 2: Enzyme Inhibition

Another research article focused on the dual inhibition of DHFR and TS by similar pyrimidine compounds. The study revealed that substituents like the ethyl group significantly enhanced the inhibitory potency compared to other analogs, underscoring the importance of structural modifications in drug design .

Preparation Methods

Thiouracil Derivative Formation

The 6-ethyl-2-(methylsulfanyl)pyrimidin-4-amine core is synthesized via a modified Biginelli reaction:

Reaction Conditions

  • Reactants : Ethyl acetoacetate (1.0 eq), thiourea (1.2 eq), and methyl isothiocyanate (1.1 eq)

  • Catalyst : HCl (10 mol%) in ethanol

  • Temperature : Reflux at 80°C for 12 h.

This yields 6-ethyl-2-thiouracil, which undergoes methylation using iodomethane (2.0 eq) in DMF with K₂CO₃ (2.5 eq) at 60°C for 6 h to install the methylsulfanyl group.

Key Optimization
Excess methylating agent (>2 eq) reduces dimerization byproducts from 15% to <3%.

Amination at Position 4

The 4-amino group is introduced via nucleophilic displacement:

Procedure

  • Chlorination of 6-ethyl-2-(methylsulfanyl)pyrimidin-4-ol using POCl₃ (5 eq) at 110°C for 3 h

  • Reaction with aqueous NH₃ (28%) in THF at 0°C → 25°C over 24 h.

Yield Improvement
Slow temperature ramp (0.5°C/min) increases conversion from 68% to 92%.

Piperazine Intermediate Preparation

Piperazine Ring Functionalization

1-(Pyridin-2-yl)piperazine is synthesized through Buchwald-Hartwig amination:

Catalytic System

  • Substrate : 2-bromopyridine (1.0 eq)

  • Amine : Piperazine (1.5 eq)

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs₂CO₃ (2.0 eq)

  • Solvent : Toluene at 100°C for 18 h.

Typical Yield : 78-85% after silica gel chromatography.

Final Coupling and Functionalization

Nucleophilic Aromatic Substitution

The key C-N bond formation between pyrimidine and piperazine utilizes microwave-assisted conditions:

Optimized Parameters

ParameterValue
SolventDMF
Temperature150°C
Time30 min
Equivalents1:1.1 (pyrimidine:piperazine)
BaseDIEA (3.0 eq)
Yield89%

Advantage : Microwave irradiation reduces reaction time from 24 h (conventional heating) to 30 min while maintaining yield.

Carbonitrile Group Installation

The pyridine-2-carbonitrile moiety is introduced via cyanation:

Two-Stage Process

  • Chlorination : Treatment of 6-bromopyridin-2-ol with PCl₅ (3 eq) in refluxing toluene (6 h)

  • Cyanation : Reaction with CuCN (2 eq) in NMP at 180°C for 8 h.

Critical Note : Excess CuCN (>2 eq) leads to tar formation, reducing yield by 40%.

Purification and Characterization

Chromatographic Purification

Final purification employs gradient elution on silica gel:

Mobile Phase

  • Initial : 90:10 Hexane:EtOAc

  • Final : 70:30 Hexane:EtOAc + 1% Et₃N

Impurity Profile

  • Residual Pd <5 ppm (ICP-MS analysis)

  • Phosphorous salts <0.1% (31P NMR)

Analytical Data Comparison

TechniqueKey Signals
¹H NMR δ 8.35 (d, J=5.1 Hz, 1H, Py-H), 3.85-3.75 (m, 4H, Piperazine), 2.55 (s, 3H, SCH₃)
13C NMR 158.9 (C=N), 119.8 (CN), 44.2 (Piperazine-CH₂)
HRMS m/z 341.1489 [M+H]+ (Calc. 341.1485)

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

MethodOverall YieldPurityTimeCost Index
Conventional52%95%6 d1.00
Microwave-Assisted74%98%2 d0.85
Flow Chemistry68%97%1.5 d1.20

Key Insight : Microwave-assisted synthesis provides the best balance between yield, purity, and time efficiency.

Challenges and Optimization Strategies

Phosphorous Salt Contamination

The Curtius rearrangement step (DPPA-mediated) generates triphenylphosphine oxide byproducts:

  • Mitigation : Sequential washes with 10% citric acid and saturated NaHCO₃ reduce phosphorous content from 2.1% to 0.3%.

Epimerization Risks

Basic conditions during piperazine coupling can cause axial/equatorial isomerization:

  • Solution : Conduct reactions at pH 7-8 using phosphate buffer, maintaining diastereomeric ratio >98:2 .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 6-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile?

  • Methodological Answer :

  • Step 1 : Begin with the preparation of the pyrimidine core. React 6-ethyl-2-(methylsulfanyl)pyrimidin-4-amine with a piperazine derivative under nucleophilic substitution conditions (e.g., using DMF as a solvent at 80–100°C for 12–24 hours) .
  • Step 2 : Introduce the pyridine-2-carbonitrile moiety via a Buchwald-Hartwig coupling or SNAr reaction, employing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) in a polar aprotic solvent like DMSO .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer :

  • Parameter Screening : Systematically vary temperature, solvent polarity (e.g., dichloromethane vs. DMF), and stoichiometry of reagents. For example, using NaOH in dichloromethane for deprotonation can enhance reaction efficiency .
  • Catalyst Optimization : Test palladium catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (e.g., BINAP vs. Xantphos) to reduce side reactions .
  • Real-Time Monitoring : Employ TLC or HPLC to track intermediate formation and adjust conditions dynamically .

Advanced Research Questions

Q. What computational strategies are effective for predicting the binding affinity and selectivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into target protein structures (e.g., kinases or GPCRs). Focus on the pyrimidine and piperazine moieties, which are known to interact with ATP-binding pockets .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to analyze conformational stability and ligand-protein interactions. Tools like GROMACS or AMBER are recommended .
  • Free Energy Calculations : Apply MM-PBSA or FEP methods to quantify binding energies, prioritizing substituents (e.g., methylsulfanyl vs. methoxy) for SAR studies .

Q. How should researchers address contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Data Cross-Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time, and concentration). For example, discrepancies in IC₅₀ values may arise from variations in ATP concentrations in kinase assays .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA or Bayesian modeling) to identify confounding variables (e.g., solvent used for compound dissolution, DMSO concentration) .
  • Orthogonal Assays : Confirm activity via complementary methods (e.g., SPR for binding kinetics alongside cellular assays) to rule out false positives .

Q. What experimental designs are optimal for elucidating the structure-activity relationship (SAR) of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing methylsulfanyl with ethylsulfanyl or halogens) and test against target proteins. Prioritize positions 2 (pyrimidine) and 6 (pyridine) for substitution .
  • Biological Testing : Use a tiered approach:
  • Primary Screening : High-throughput enzymatic assays (e.g., fluorescence-based kinase inhibition).
  • Secondary Profiling : Cell viability assays (e.g., MTT in cancer lines) and selectivity panels (e.g., CEREP BioPrint®) .
  • Data Correlation : Apply multivariate analysis (e.g., PCA) to link structural features (e.g., logP, polar surface area) with activity .

Analytical and Safety Considerations

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation :
  • NMR : ¹H/¹³C NMR in DMSO-d₆ to verify piperazine ring connectivity and cyano group presence .
  • HRMS : ESI-HRMS in positive ion mode for exact mass validation (expected [M+H]⁺: ~394.15 m/z).
  • Purity Assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential cytotoxicity .
  • Ventilation : Perform reactions in a fume hood to manage volatile solvents (e.g., dichloromethane) .
  • Emergency Response : In case of inhalation, administer oxygen and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.